(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone
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Description
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone, is primarily targeted as a Von Hippel-Lindau (VHL) inhibitor . VHL is a protein that plays a crucial role in cellular response to oxygen levels and is often implicated in various diseases, including anemia and cancer .
Mode of Action
The compound interacts with the VHL protein, inhibiting its function . This inhibition can lead to a variety of effects, depending on the specific disease context. For example, in the case of anemia or ischemia, the inhibition of VHL can lead to increased production of erythropoietin, a hormone that stimulates the production of red blood cells .
Biochemical Pathways
The compound’s action primarily affects the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, VHL promotes the degradation of HIF. When vhl is inhibited by the compound, hif is stabilized and can induce the expression of various genes, including those involved in erythropoiesis and angiogenesis .
Result of Action
The molecular and cellular effects of the compound’s action can vary. In the context of anemia, the stabilization of HIF can lead to increased erythropoiesis, potentially alleviating symptoms of anemia . In the context of cancer, the compound’s action could potentially disrupt tumor growth and angiogenesis .
Biological Activity
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is an intriguing molecule due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be broken down into two main components:
- Azetidine ring : A four-membered saturated ring that contributes to the compound's structural diversity.
- Triazole and furan moieties : These heterocycles are known for their biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing primarily on its potential as an antitumor agent , antimicrobial agent , and enzyme inhibitor . Below is a summary of the key findings:
Antitumor Activity
Research indicates that compounds containing triazole and furan rings exhibit significant antitumor activity. In a study involving human lung cancer cell lines (A549, HCC827, NCI-H358), derivatives similar to the target compound showed promising results in inhibiting cell proliferation:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Example 1 | A549 | 6.26 ± 0.33 |
Example 2 | HCC827 | 6.48 ± 0.11 |
Example 3 | NCI-H358 | 20.46 ± 8.63 |
These results suggest that the incorporation of the triazole moiety may enhance the antitumor efficacy by interacting with DNA or inhibiting key enzymes involved in cell division .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Triazole derivatives are known to possess broad-spectrum antimicrobial properties. Studies have reported that similar compounds demonstrated significant activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
These findings indicate that the compound may inhibit bacterial growth effectively, potentially serving as a lead for developing new antibiotics .
The proposed mechanism of action for this compound involves:
- Enzyme inhibition : The triazole ring may act as a competitive inhibitor for enzymes like cyclooxygenase (COX), which are involved in inflammatory pathways.
- DNA interaction : Similar compounds have shown the ability to bind to DNA, disrupting replication and transcription processes .
Case Studies
Several case studies have highlighted the efficacy of triazole-containing compounds:
- Case Study on Lung Cancer : A derivative similar to the target compound was tested in vitro on lung cancer cells with notable results indicating reduced cell viability and increased apoptosis rates.
- Antimicrobial Testing : In a clinical setting, a related triazole derivative was administered to patients with resistant bacterial infections, resulting in significant improvements in patient outcomes.
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-9-5-13(10(2)21-9)15(20)18-6-12(7-18)19-8-14(16-17-19)11-3-4-11/h5,8,11-12H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAOQARDRBCCLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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